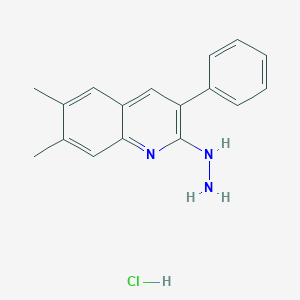
3-Bromo-5,6-difluoro-2-methoxybenzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5,6-difluoro-2-methoxybenzyl bromide is an organic compound with the molecular formula C8H7BrF2O2 It is a derivative of benzyl bromide, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-difluoro-2-methoxybenzyl bromide typically involves the bromination of 5,6-difluoro-2-methoxybenzyl alcohol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may vary based on cost, availability, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5,6-difluoro-2-methoxybenzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzyl azides, benzyl thiocyanates, and benzyl ethers.
Oxidation: Products include benzaldehydes and benzoic acids.
Reduction: The major product is 5,6-difluoro-2-methoxybenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5,6-difluoro-2-methoxybenzyl bromide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Bromo-5,6-difluoro-2-methoxybenzyl bromide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing nucleophilic substitution reactions to occur. The methoxy and fluorine groups influence the reactivity and selectivity of the compound by affecting the electron density on the benzene ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxybenzyl bromide: Similar structure but lacks the fluorine atoms.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Contains bromine and fluorine atoms but has a different core structure.
Uniqueness
3-Bromo-5,6-difluoro-2-methoxybenzyl bromide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these substituents enhances the compound’s reactivity and makes it suitable for specific applications in organic synthesis and material science .
Eigenschaften
Molekularformel |
C8H6Br2F2O |
|---|---|
Molekulargewicht |
315.94 g/mol |
IUPAC-Name |
1-bromo-3-(bromomethyl)-4,5-difluoro-2-methoxybenzene |
InChI |
InChI=1S/C8H6Br2F2O/c1-13-8-4(3-9)7(12)6(11)2-5(8)10/h2H,3H2,1H3 |
InChI-Schlüssel |
IVNQCMZVHPVFDY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1CBr)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B13724552.png)

![N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide](/img/structure/B13724565.png)






![6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-(trifluoromethyl)pyrimidine](/img/structure/B13724604.png)
![2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13724608.png)
